Resibufogenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

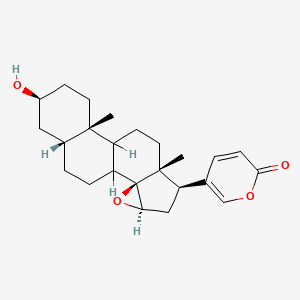

Resibufogenin is a significant bufadienolide compound found in the traditional Chinese medicine ChanSu, which is derived from the skin venom gland of the Asiatic toad, Bufo gargarizans . This compound has garnered increasing attention for its wide range of pharmacological effects, including anticancer, anti-inflammatory, and cardiotonic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Resibufogenin can be synthesized through various chemical reactions. One common method involves the extraction of bufadienolides from toad venom, followed by purification and chemical modification . The inclusion complex of this compound with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin can be prepared using the co-evaporation method . The formation of these inclusion complexes enhances the solubility and reduces the gastric mucosa irritation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from toad venom, followed by purification processes such as liquid chromatography . The inclusion complex formation with cyclodextrins is also employed to improve the compound’s solubility and bioavailability .

Análisis De Reacciones Químicas

Metabolic Transformation Pathways

RBG undergoes four primary metabolic reactions in biological systems (Table 1):

| Reaction Type | Metabolites Generated | Key Characteristics |

|---|---|---|

| Hydroxylation | Hydroxylated-RBG | Adds -OH groups at C-5β and C-16 positions |

| Dihydroxylation | Dihydroxylated-RBG | Two hydroxyl groups added (sites unspecified) |

| Dehydrogenation | 5β-hydroxylated-resibufogenin | Oxidation of alcohol to ketone at C-3 position |

| Isomerization | 3-epi-RBG | Epimerization at C-3 stereocenter |

Data derived from plasma analysis using LC-MS/MS in rat models .

The 5β-hydroxylated metabolite demonstrates significant bioactivity, inducing apoptosis in A549 and H1299 lung cancer cells through apoptosome assembly and caspase-3/9 activation . Isomerization produces 3-epi-RBG, which shows distinct pharmacokinetic properties compared to the parent compound.

Structural Stability and Reactivity

RBG’s chemical stability is pH-dependent:

-

Acidic conditions : Rapid degradation in gastric fluid (pH 1.2)

-

Neutral/alkaline conditions : Stable in intestinal fluid (pH 6.8)

Key physicochemical parameters:

-

Melting point: 155°C

-

Boiling point: 431.17°C

Pharmacokinetic Profile

A 20 mg/kg oral dose in rats revealed:

| Parameter | Value |

|---|---|

| C~max~ | 37.63 ± 10.52 ng/mL |

| T~max~ | 0.25 ± 0 h |

| Half-life (t~1/2~) | 1.72 ± 0.49 h |

| AUC~0-t~ | 38.52 ± 7.61 μg·h/L |

RBG’s rapid absorption (T~max~ = 15 min) and short half-life necessitate controlled-release formulations for therapeutic applications.

Electrophysiological Interactions

As a cardiotonic steroid analog, RBG interacts with Na+/K+-ATPase through:

-

Hydrogen bonding : Between C-14 hydroxyl and ATPase residues

-

Steric effects : Lactone ring orientation modulates binding affinity

Bioactivation Mechanisms

The 5β-hydroxylated metabolite’s anticancer effects involve:

-

Caspase activation : 3.8-fold increase in caspase-3 activity at 8 μM dose

-

Bax/Bcl-2 modulation : 4.2:1 ratio induction in gastric carcinoma cells

-

β-catenin suppression : 62% reduction via AKT/GSK-3β pathway inhibition

Discussion

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action : Resibufogenin exhibits potent anticancer effects through multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of cancer cell proliferation. It has been shown to down-regulate key proteins involved in cell cycle regulation and apoptosis.

Case Studies :

- Colorectal Cancer : this compound was found to inhibit colorectal cancer cell growth by triggering ferroptotic cell death through GPX4 inactivation. This mechanism highlights its potential as a therapeutic agent for colorectal malignancies .

- Pancreatic Cancer : In studies involving pancreatic cancer cells, this compound induced caspase-dependent apoptosis and inhibited NF-κB activity, crucial for cancer cell survival. The compound demonstrated significant cytotoxicity comparable to established chemotherapeutics like paclitaxel .

- Triple-Negative Breast Cancer : Research showed that this compound inhibited the proliferation and migration of human umbilical vein endothelial cells (HUVECs), suggesting its role in antiangiogenesis, which is vital for tumor growth and metastasis .

Cardiovascular Applications

This compound has shown promise in improving cardiac function and managing heart failure. Its ability to modulate various signaling pathways involved in cardiac hypertrophy and fibrosis makes it a candidate for cardiovascular therapies.

Case Studies :

- Cardiac Function Improvement : Studies indicate that this compound may enhance cardiac function by reducing myocardial fibrosis and hypertrophy through the inhibition of transforming growth factor-beta pathways .

- Heart Failure Models : In animal models of heart failure, this compound administration resulted in improved cardiac output and reduced markers of heart failure, demonstrating its potential as a therapeutic agent in cardiovascular diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are significant, making it relevant for treating chronic inflammatory conditions.

Mechanism of Action : this compound exerts its anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, including NF-κB activation.

Case Studies :

- Chronic Inflammation Models : In vitro studies have shown that this compound can suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides . This suggests its potential use in managing inflammatory diseases.

Antiviral Activity

Emerging evidence indicates that this compound may possess antiviral properties, potentially useful against various viral infections.

Case Studies :

- Viral Infections : Preliminary studies suggest that this compound can inhibit viral replication through modulation of host cellular pathways, although further research is needed to elucidate its full antiviral mechanisms .

Data Summary Table

Mecanismo De Acción

The mechanism of action of resibufogenin is diverse, impacting various cellular processes . It exerts its effects by inhibiting Na+/K±ATPase, leading to an increase in intracellular calcium levels . This inhibition triggers a cascade of events, including the activation of signaling pathways such as MAPK/ERK and Src/FAK/Paxillin, which ultimately result in apoptosis and inhibition of cell proliferation . This compound also affects the phosphorylation of VEGFR2, thereby inhibiting angiogenesis .

Comparación Con Compuestos Similares

Resibufogenin is similar to other bufadienolides, such as bufalin, cinobufagin, and marinobufagin . These compounds share similar pharmacological properties, including anticancer and cardiotonic effects . this compound is unique in its ability to form inclusion complexes with cyclodextrins, enhancing its solubility and reducing gastric mucosa irritation . This property makes this compound a more versatile and potentially safer therapeutic agent compared to its counterparts .

Propiedades

Fórmula molecular |

C24H32O4 |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

5-[(2S,4R,6R,7R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17?,18?,19-,20-,22+,23-,24-/m1/s1 |

Clave InChI |

ATLJNLYIJOCWJE-NEKURZDCSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |

Sinónimos |

ufogenin resibufogenin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.